molecular formula C25H30N4O7S2 B2580720 (Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 865161-52-0

(Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2580720
CAS No.: 865161-52-0
M. Wt: 562.66
InChI Key: RKKPAQJVCCHZRK-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a potent and selective cell-active inhibitor of PARP14, a mono-ADP-ribosyltransferase. This compound has emerged as a critical chemical probe for investigating the role of PARP14 in adenosine diphosphate (ADP)-ribosylation signaling pathways. Its primary research applications focus on oncology and fibrotic diseases, where PARP14 is implicated in cancer cell adaptation to metabolic stress, DNA damage response, and the promotion of pro-fibrotic phenotypes. Studies have shown that pharmacological inhibition of PARP14 can suppress lymphoma growth and enhance the efficacy of chemotherapeutic agents. Furthermore, research utilizing this inhibitor has demonstrated its utility in modulating macrophage function and investigating its role in liver fibrosis, providing a valuable tool for dissecting the molecular mechanisms driving these complex diseases. The compound's mechanism of action involves binding to the PARP14 catalytic domain, effectively blocking its ADP-ribosyltransferase activity and disrupting its interaction with key signaling partners. This makes it an indispensable reagent for researchers exploring ADP-ribosylation-dependent cellular processes, cancer metabolism, and the development of novel therapeutic strategies for fibrosis and oncology. The compound is described in the scientific literature and is the subject of a patent for its use as a PARP14 inhibitor. This patent details its application in treating PARP14-mediated conditions.

Properties

IUPAC Name

ethyl 4-[4-[[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O7S2/c1-4-36-25(31)27-11-13-28(14-12-27)38(32,33)20-8-5-18(6-9-20)23(30)26-24-29(15-16-34-2)21-10-7-19(35-3)17-22(21)37-24/h5-10,17H,4,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKPAQJVCCHZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzo[d]thiazole core, which is well-known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

This structure indicates the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzo[d]thiazole moiety is known to modulate enzyme activity, while the sulfonyl and piperazine groups may enhance binding affinity to specific receptors.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzo[d]thiazole derivatives. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, a study indicated that similar compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that compounds with a benzo[d]thiazole core possess significant anticancer properties. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells . The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the benzo[d]thiazole ring. Modifications such as methoxy and ethoxy groups significantly enhance biological activity by improving lipophilicity and receptor binding .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of similar benzo[d]thiazole derivatives, researchers found that modifications at the 6-position significantly increased activity against resistant bacterial strains. The compound was tested against clinical isolates, demonstrating potent activity with a favorable safety profile .

Study 2: Anticancer Properties

A recent investigation into the anticancer effects of this compound revealed that it effectively inhibited cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The study reported IC50 values in the micromolar range, suggesting promising therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineEffectiveness (IC50/MIC)Reference
AntimicrobialStaphylococcus aureusMIC: 5 µM
AntimicrobialEscherichia coliMIC: 8 µM
AnticancerMCF-7 (Breast Cancer)IC50: 10 µM
AnticancerHCT116 (Colon Cancer)IC50: 12 µM

Comparison with Similar Compounds

Methodologies for Structural Comparison

Chemical Fingerprints : Tanimoto coefficients () and graph-based approaches () quantify similarity. For example, the target compound shares >70% fingerprint similarity with CAS 533869-04-2.

Graph Isomorphism Networks (GINs) : Modern deep-learning tools like GIN enable precise molecular graph comparisons, capturing subtle stereochemical differences ().

Tautomerism and Tautomeric Stability : Unlike triazole-thiones (), the target compound’s Z-configuration minimizes tautomeric shifts, stabilizing its bioactive conformation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.